N-(4-amino-2-methylphenyl)butanamide
Description
Contextual Significance and Research Trajectory
N-(4-amino-2-methylphenyl)butanamide, identified by the CAS number 769928-20-3, is primarily recognized as a biochemical for research purposes. scbt.com Its research trajectory appears to be in the early stages, with its utility likely centered on its role as a building block or a tool compound in specific experimental assays. The presence of a primary amino group and a methyl-substituted phenyl ring, combined with the butanamide moiety, offers several points for potential chemical modification and interaction with biological systems. While extensive, large-scale studies on this specific compound are not widely documented in publicly available literature, its availability from chemical suppliers for research use suggests its application in specialized areas of investigation. scbt.com
Overview of Amide-Containing Compounds in Scientific Inquiry
The amide functional group is a cornerstone of organic chemistry and biology. Amides are derivatives of carboxylic acids where the hydroxyl group has been replaced by an amine. This linkage is fundamental to the structure of proteins and peptides, and it is a prevalent feature in a vast array of synthetic molecules.
Amide-containing compounds are of immense interest in scientific inquiry due to their diverse applications. In medicinal chemistry, the amide bond is a common feature in many drug molecules, contributing to their stability and ability to interact with biological targets. The butanamide scaffold, in particular, is found in compounds investigated for a range of biological activities, including potential anti-inflammatory and anticancer properties. ontosight.ai The versatility of the butanamide structure allows for the introduction of various substituents, leading to a wide array of derivatives with distinct chemical and biological profiles. ontosight.aiontosight.aiontosight.ai
Structural Archetype and Related Analogues in Academic Literature
The specific arrangement of functional groups in this compound defines its chemical character and distinguishes it from its analogues. Understanding these structural relationships is crucial for contextualizing its potential properties and applications.
Comparison with N-(4-amino-2-methylphenyl)pentanamide and its Distinct Properties
A close structural analogue of the title compound is N-(4-amino-2-methylphenyl)pentanamide. The key distinction between these two molecules is the length of the acyl chain: butanamide has a four-carbon chain, while pentanamide (B147674) has a five-carbon chain. This seemingly minor difference in one methylene (B1212753) unit can lead to significant changes in physicochemical properties. Generally, increasing the alkyl chain length can affect:
Lipophilicity: A longer alkyl chain typically increases the compound's oil/water partition coefficient (logP), making it more lipophilic. This can influence its solubility, membrane permeability, and pharmacokinetic profile.
Conformational Flexibility: The longer pentanamide chain has more rotational freedom, which can alter how the molecule binds to a biological target.
Metabolic Stability: The length of the alkyl chain can influence how the molecule is metabolized by enzymes in the body.
Positional Isomers and Structurally Similar Butanamides
The placement of the amino and methyl groups on the phenyl ring is critical to the identity of this compound. Positional isomers, where these groups are arranged differently, would be expected to have distinct properties. Examples of such isomers include:
N-(2-amino-4-methylphenyl)butanamide: In this isomer, the positions of the amino and methyl groups are swapped.
N-(3-amino-4-methylphenyl)butanamide: Here, the amino group is at the meta position relative to the butanamide linkage.
4-(3-amino-2-methylphenyl)butanamide: This represents a different structural class where the butanamide is attached to the phenyl ring at a different position relative to the amino and methyl groups.
Each of these isomers would present a unique electronic and steric profile, leading to different chemical reactivity and biological activity.
Diversified Butanamide Scaffold Structures in Medicinal Chemistry
The butanamide scaffold is a versatile platform in medicinal chemistry, with numerous derivatives synthesized and investigated for their therapeutic potential. The core butanamide structure can be modified at several positions to optimize activity, selectivity, and pharmacokinetic properties.
For instance, the introduction of different substituents on the phenyl ring or modifications to the butanamide chain itself can lead to compounds with a wide range of biological effects. Research has explored butanamide derivatives as potential inhibitors of enzymes or as ligands for various receptors. ontosight.ai The synthesis of novel butanamide derivatives continues to be an active area of research, with the goal of developing new therapeutic agents. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-4-11(14)13-10-6-5-9(12)7-8(10)2/h5-7H,3-4,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJBYCUGXOSOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359362 | |
| Record name | N-(4-amino-2-methylphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769928-20-3 | |
| Record name | N-(4-amino-2-methylphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N 4 Amino 2 Methylphenyl Butanamide and Derivatives
Strategic Approaches to N-Phenylbutanamide Linkage Formation
The cornerstone of synthesizing N-(4-amino-2-methylphenyl)butanamide is the creation of the robust N-phenylbutanamide bond. This is typically achieved through well-established acylation and amide coupling reactions, which offer reliability and versatility.
Amide Coupling Reactions: Principles and Mechanistic Considerations
Amide bond formation is a fundamental reaction in organic chemistry, involving the condensation of a carboxylic acid or its derivative with an amine. researchgate.net The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must be "activated" to facilitate the nucleophilic attack by the amine.
The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This activation makes the carbonyl carbon more electrophilic and susceptible to attack by the lone pair of electrons on the amine's nitrogen atom. This initial attack forms a tetrahedral intermediate, which then collapses, eliminating the leaving group and forming the stable amide bond. researchgate.net
A variety of coupling reagents have been developed to facilitate this process, each with its own mechanism. Common classes of coupling reagents include carbodiimides (like DCC and EDC), phosphonium (B103445) salts (like BOP and PyBOP), and aminium/uronium salts (like HATU and HBTU). researchgate.net For instance, carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.uk
Table 1: Common Amide Coupling Reagents
| Reagent Class | Example Reagents | Activating Principle |
|---|---|---|
| Carbodiimides | DCC, EDC | Formation of an O-acylisourea intermediate |
| Phosphonium Salts | BOP, PyBOP | Formation of an oxyphosphonium salt |
This table presents common classes of reagents used to activate carboxylic acids for amide bond formation.
Acylation Strategies (e.g., Reaction of o-Toluidine with Butyryl Chloride and Subsequent Transformations)
A direct and widely used method for forming the N-phenylbutanamide linkage is the acylation of an appropriate aniline (B41778) derivative with an acyl halide, a classic example being the Schotten-Baumann reaction. fishersci.co.uk In the context of synthesizing this compound, a common strategy involves the acylation of a precursor like 4-methyl-2-nitroaniline (B134579) with butanoyl chloride.
The reaction mechanism involves the nucleophilic attack of the amine nitrogen of 4-methyl-2-nitroaniline on the electrophilic carbonyl carbon of butanoyl chloride. khanacademy.org This is followed by the elimination of a chloride ion. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. evitachem.com This acylation step yields the intermediate, N-(2-methyl-4-nitrophenyl)butanamide, which can then be transformed into the target compound.
Functional Group Transformations and Derivatization within the this compound Framework
Once the core butanamide structure is established, further modifications can be made to introduce desired functionalities. These transformations can target the aromatic ring or the amine group, allowing for the synthesis of a diverse range of derivatives.
Aromatic Ring Modification (e.g., Halogenation of the Phenyl Moiety)
The phenyl ring of the this compound framework can be modified through electrophilic aromatic substitution reactions, such as halogenation. The amide and amino groups are activating, ortho-, para-directing groups, which influences the position of the incoming halogen. N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are commonly used reagents for the halogenation of aromatic compounds under mild conditions. researchgate.net The reaction often requires a catalyst, such as a Lewis acid or a Brønsted acid, to enhance the electrophilicity of the halogen. researchgate.net The specific position of halogenation on the phenyl ring will be dictated by the combined directing effects of the existing substituents.
Amine Group Interconversions (e.g., Reduction of Nitro Precursors to Amino)
A crucial step in the synthesis of this compound from the N-(2-methyl-4-nitrophenyl)butanamide intermediate is the reduction of the nitro group to a primary amine. This transformation is one of the most significant reactions in organic chemistry for the preparation of anilines. mt.com
Catalytic hydrogenation is a common and clean method for this reduction, typically employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. mt.com This method is highly efficient and produces water as the only byproduct. Alternative methods include the use of metals in acidic media, such as tin chloride (SnCl2) in hydrochloric acid or iron (Fe) in acetic acid. These methods offer different levels of chemoselectivity and can be chosen based on the presence of other functional groups in the molecule.
Table 2: Comparison of Nitro Group Reduction Methods
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High yield, clean byproduct (H₂O) | Requires specialized equipment for handling H₂ gas |
This table compares common laboratory methods for the reduction of aromatic nitro groups to amines.
Multi-step Synthesis and Purification Techniques in Academic Research
The synthesis of this compound in a research setting typically involves a multi-step sequence that requires careful purification at each stage to ensure the purity of the final product. A plausible synthetic route is outlined below:
Acylation: Reaction of 4-methyl-2-nitroaniline with butanoyl chloride in the presence of a base like pyridine to form N-(2-methyl-4-nitrophenyl)butanamide. evitachem.com
Purification: The crude N-(2-methyl-4-nitrophenyl)butanamide is purified, often by recrystallization from a suitable solvent like ethanol (B145695), to remove unreacted starting materials and byproducts.
Reduction: The purified nitro-intermediate is then subjected to reduction. For example, treatment with stannous chloride dihydrate (SnCl₂·2H₂O) in ethanol at elevated temperatures affords the desired this compound. mt.com
Final Purification: The final product, this compound, is isolated and purified. Recrystallization is a highly effective method for purifying solid organic compounds. youtube.com The choice of solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. youtube.comyoutube.com Common solvents for recrystallizing amides include ethanol, acetone, and acetonitrile. The purity of the final compound is typically confirmed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| o-Toluidine |
| Butyryl chloride |
| N-phenylbutanamide |
| 4-methyl-2-nitroaniline |
| Butanoyl chloride |
| N-(2-methyl-4-nitrophenyl)butanamide |
| Pyridine |
| Triethylamine |
| Hydrochloric acid |
| N-bromosuccinimide (NBS) |
| N-chlorosuccinimide (NCS) |
| Palladium on carbon (Pd/C) |
| Raney nickel |
| Tin chloride (SnCl₂) |
| Iron (Fe) |
| Acetic acid |
| Stannous chloride dihydrate (SnCl₂·2H₂O) |
| Ethanol |
| Acetone |
| Acetonitrile |
| Dicyclohexylcarbodiimide (DCC) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) |
Chemo- and Regioselectivity in the Synthesis of Substituted N-phenylbutanamides
The synthesis of substituted N-phenylbutanamides, such as this compound, requires careful control of chemo- and regioselectivity, particularly when the phenyl ring bears multiple reactive functional groups. In the case of this compound, the starting material would likely be 4-amino-2-methylphenol, which possesses two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH).
Chemoselectivity:
The inherent difference in nucleophilicity between the amino and hydroxyl groups is the primary factor governing chemoselectivity in acylation reactions. The nitrogen atom of the amino group is generally more nucleophilic than the oxygen atom of the hydroxyl group. This is attributed to the lower electronegativity of nitrogen compared to oxygen, making its lone pair of electrons more available for donation to an electrophile, such as a butanoyl chloride or butanoic anhydride.
Consequently, the acylation reaction will preferentially occur at the amino group to form the desired amide bond, leaving the hydroxyl group intact. This inherent selectivity often allows for the direct acylation of aminophenols without the need for protecting the hydroxyl group. However, the choice of reagents and reaction conditions can further enhance this selectivity. For instance, milder acylating agents and non-forcing reaction conditions favor the more reactive amino group.
Several catalytic systems have been developed to achieve high chemoselectivity in the acylation of molecules with multiple functional groups. For example, the use of immobilized lipases as catalysts has been shown to effectively promote the monoacetylation of the amino group in 2-aminophenol. While this example uses an acetyl group, the principle can be extended to butanoylation. The enzyme's active site can selectively bind and activate the amino group for acylation.
Another approach involves the use of catalysts like magnesium chloride under solvent-free conditions, which has been demonstrated to be efficient for the acylation of amines, alcohols, and phenols. By carefully controlling the reaction stoichiometry and conditions, selective acylation of the amino group can be achieved.
Regioselectivity:
Regioselectivity in the synthesis of substituted N-phenylbutanamides concerns the specific site of acylation when multiple similar functional groups are present or when C-H activation methods are employed. In the context of this compound synthesis from 4-amino-2-methylphenol, the primary regioselective challenge is the differentiation between the amino and hydroxyl groups, which as discussed, is governed by chemoselectivity.
However, if one were to consider direct C-H amidation of a substituted benzene (B151609) ring, regioselectivity would be dictated by the directing effects of the existing substituents. The methyl group is an ortho-, para-director, while the amino group is a strong ortho-, para-director. In the case of 2-methylaniline, direct C-H functionalization would be influenced by both groups.
Recent advancements in catalysis have led to the development of methods for the regioselective C-H azidation of anilines, which could then be reduced to introduce an amino group at a specific position. While not a direct butanamidation, these methods highlight the ongoing efforts to control regioselectivity in the functionalization of substituted anilines.
The following table summarizes the key factors influencing chemo- and regioselectivity in the synthesis of substituted N-phenylbutanamides:
| Selectivity Type | Key Influencing Factors | Preferred Outcome for this compound Synthesis |
| Chemoselectivity | Inherent nucleophilicity of functional groups (-NH2 > -OH) | Preferential acylation of the amino group |
| Nature of the acylating agent (e.g., butanoyl chloride, butanoic anhydride) | Use of milder reagents to avoid side reactions | |
| Reaction conditions (temperature, solvent, catalyst) | Optimized conditions to maximize selectivity for N-acylation | |
| Use of catalysts (e.g., lipases, Lewis acids) | Enhanced selectivity and reaction rates | |
| Regioselectivity | Directing effects of substituents on the aromatic ring | Not the primary challenge when starting with 4-amino-2-methylphenol |
| Steric hindrance | Can influence the accessibility of reactive sites |
Emerging Synthetic Technologies and Scalability Considerations for Research
The synthesis of N-phenylbutanamides and their derivatives is continually evolving, with new technologies emerging to improve efficiency, sustainability, and scalability. These advancements are crucial for both laboratory-scale research and potential industrial applications.
Recent progress in amide bond formation has moved beyond traditional methods that often require stoichiometric activating agents, leading to significant waste. Catalytic direct amidation, which uses a catalyst to facilitate the reaction between a carboxylic acid and an amine with the only byproduct being water, is a much more atom-economical and environmentally benign approach. Various catalytic systems, including those based on boronic acids and transition metals, have been developed for this purpose.
Another significant development is the application of flow chemistry to amide synthesis. unimib.itresearchgate.netnih.gov Continuous-flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, improved reaction control, and the potential for safer operation at elevated temperatures and pressures. unimib.it These features can lead to higher yields, shorter reaction times, and easier scalability. For instance, a direct flow-based synthesis of amides using carbon disulfide as a coupling agent and alumina (B75360) as a heterogeneous Lewis acid has been reported to be robust, reusable, and easily scalable without extensive purification protocols. rsc.org
The following table provides an overview of some emerging synthetic technologies for amide bond formation and their implications for the synthesis of N-phenylbutanamides:
| Technology | Description | Advantages for N-phenylbutanamide Synthesis | Scalability Considerations |
| Catalytic Amidation | Direct formation of an amide bond from a carboxylic acid and an amine using a catalyst. | High atom economy, reduced waste, milder reaction conditions. | Catalyst cost, activity, and recyclability are key factors. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. unimib.itresearchgate.netnih.gov | Improved process control, enhanced safety, potential for automation and high-throughput synthesis. unimib.it | Initial setup cost, potential for clogging with solid byproducts. |
| Photoredox Catalysis | Utilizes visible light to initiate radical-based transformations for amide bond formation. | Mild reaction conditions, unique reactivity pathways. | Light source and reactor design are important for scale-up. |
| One-Pot Syntheses | Multiple reaction steps are performed in a single reactor without isolating intermediates. | Increased efficiency, reduced solvent usage and waste. | Compatibility of reagents and reaction conditions for all steps is crucial. |
Role As a Chemical Probe and Medicinal Chemistry Scaffold
N-(4-amino-2-methylphenyl)butanamide as a Lead Compound or Synthetic Intermediate in Drug Discovery
In the realm of drug discovery, lead compounds serve as the initial chemical structures that exhibit a desired biological activity. These molecules are then chemically modified to enhance their therapeutic properties. This compound, with its distinct arrangement of a butanamide moiety attached to a substituted phenyl ring, represents a potential scaffold for the development of new drugs. While specific research on this exact compound as a lead is not extensively detailed in publicly available literature, the broader class of butanamide derivatives has been a fertile ground for identifying new therapeutic agents. These compounds can act as precursors or starting points for the synthesis of more complex molecules with potential applications in treating a variety of diseases. The structural features of this compound, including its amide linkage and aromatic amine, are common in many biologically active molecules, suggesting its potential as a synthetic intermediate in the creation of novel pharmaceutical compounds.
Design and Synthesis of Novel Butanamide Derivatives for Enhanced Potency, Selectivity, or Broadened Spectrum of Activity
The butanamide core structure is a versatile scaffold that allows for extensive chemical modification to improve its pharmacological profile. Medicinal chemists can systematically alter different parts of the this compound molecule to enhance its potency, improve its selectivity for a specific biological target, or broaden its spectrum of activity against various diseases. For instance, modifications to the butanamide side chain or substitutions on the phenyl ring can lead to derivatives with significantly improved properties.
The synthesis of novel butanamide derivatives is a key strategy in drug development. For example, the synthesis of N-hydroxy-N-methyl 4-(2,3-bis-(4-methoxyphenyl)-thiophen-5-yl)butanamide (S 19812) resulted in a compound that acts as a dual inhibitor of cyclooxygenase and 5-lipoxygenase, making it a promising candidate for treating pain and inflammation associated with osteoarthritis. nih.gov This highlights how targeted chemical synthesis can produce butanamide derivatives with specific and enhanced biological activities. The process often involves multi-step reactions to build upon the basic butanamide framework. ontosight.ai
Identification of Novel Pharmacophores Incorporating the Butanamide Moiety
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The identification of novel pharmacophores is a crucial step in rational drug design. The butanamide moiety, with its hydrogen bond donor and acceptor capabilities, can be a key component of new pharmacophores.
By studying the structure-activity relationships of various butanamide derivatives, researchers can identify the critical chemical features required for interaction with a biological target. For example, in the case of anandamide, an endogenous cannabinoid, the carboxyamide group is a key part of its pharmacophore, enabling it to bind to cannabinoid receptors. nih.govnih.gov Computational modeling and experimental studies can help to define the spatial arrangement of the butanamide group in relation to other functional groups to create a potent and selective drug.
Application in Target Validation and Pathway Deconvolution Studies
Chemical probes are small molecules used to study the function of proteins and biological pathways. Butanamide derivatives with specific biological activities can be employed as chemical probes for target validation, which is the process of confirming that a specific biological target is involved in a disease process. By using a potent and selective butanamide derivative, researchers can modulate the activity of its target protein and observe the resulting biological effects.
These compounds can also be used in pathway deconvolution studies to unravel complex biological signaling cascades. For instance, a butanamide derivative that selectively inhibits a particular enzyme can help to elucidate the role of that enzyme in a specific cellular pathway. The development of such probes is an active area of research, with techniques like in silico network pharmacology and molecular docking being used to identify the targets of novel compounds. mdpi.com This approach was successfully used to identify the molecular targets of a tetrahydroisoquinoline derivative in mediating non-small-cell lung cancer cell apoptosis. mdpi.com
Diversification Strategies for Medicinal Chemistry Scaffolds Bearing Butanamide Structures
To explore a wider range of biological activities, medicinal chemists employ various diversification strategies to create libraries of compounds based on a common scaffold. For butanamide-bearing scaffolds, these strategies can include modifying the substituents on the aromatic ring, altering the length and branching of the butanamide chain, and introducing different functional groups.
This approach, often referred to as diversity-oriented synthesis, aims to generate a collection of structurally diverse molecules that can be screened for a variety of biological activities. The goal is to identify novel compounds with unique therapeutic properties that may not have been discovered through more targeted approaches. The butanamide scaffold provides a solid foundation for such diversification efforts due to its synthetic tractability and the presence of multiple points for chemical modification.
Exploration of Non-Biological Applications (e.g., Corrosion Inhibition)
Beyond their applications in medicine, butanamide derivatives have shown promise in non-biological fields, most notably as corrosion inhibitors. Corrosion is a major issue for many industries, and there is a continuous search for effective and environmentally friendly inhibitors. Organic compounds, including amides and their derivatives, can adsorb onto metal surfaces and form a protective layer that prevents corrosion.
Several studies have demonstrated the effectiveness of butanamide derivatives as corrosion inhibitors for mild steel in acidic environments. researchgate.netnih.govresearchgate.net The inhibitory efficiency of these compounds is often dependent on their concentration and chemical structure. The presence of heteroatoms like nitrogen and oxygen, as well as aromatic rings, in the butanamide derivatives facilitates their adsorption onto the metal surface. Quantum chemical studies have been used to understand the relationship between the molecular structure of these inhibitors and their corrosion inhibition efficiency. researchgate.net
Table of Corrosion Inhibition Efficiency of a Butanamide Derivative
| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) |
| 100 | 85.2 |
| 200 | 88.5 |
| 300 | 90.1 |
| 400 | 91.8 |
| 500 | 92.5 |
This table presents hypothetical data for illustrative purposes, based on findings for similar compounds, as specific data for this compound was not available.
Future Research Directions and Translational Perspectives for N 4 Amino 2 Methylphenyl Butanamide Research
Exploration of Uncharted Biological Activities and Therapeutic Areas for Butanamide Scaffolds
The butanamide scaffold is a versatile chemical structure that has been associated with various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. However, the full therapeutic potential of N-(4-amino-2-methylphenyl)butanamide and its analogues remains largely unexplored. Future research should systematically investigate novel biological activities and therapeutic applications for this class of compounds.
A key area of investigation would be its potential as a modulator of novel therapeutic targets. High-throughput screening (HTS) of this compound against a broad range of biological targets, including enzymes, receptors, and ion channels, could uncover unexpected activities. Furthermore, phenotypic screening in various disease models, such as those for neurodegenerative diseases, metabolic disorders, and rare genetic conditions, could reveal previously unknown therapeutic opportunities.
The structural features of this compound, including the substituted phenyl ring and the butanamide moiety, provide a foundation for the design of compound libraries. Systematic modification of these features could lead to the discovery of derivatives with enhanced potency, selectivity, and novel mechanisms of action.
Table 1: Potential Therapeutic Areas for Butanamide Scaffold Exploration
| Therapeutic Area | Rationale for Exploration | Potential Targets |
| Neurodegenerative Diseases | The structural similarity to compounds with neuroprotective properties suggests potential activity against targets involved in neuroinflammation and protein aggregation. | Kinases, Deacetylases, Protein Aggregation Modulators |
| Metabolic Disorders | Certain amide-containing compounds have shown effects on metabolic pathways. | Nuclear Receptors, Metabolic Enzymes |
| Infectious Diseases | The antimicrobial potential of butanamide derivatives warrants investigation against a wider range of pathogens, including drug-resistant strains. | Bacterial and Fungal Enzymes, Biofilm Formation |
| Oncology | The anticancer activity of related compounds suggests the potential for targeting novel cancer-related pathways. | Cell Cycle Regulators, Apoptosis Modulators, Angiogenesis Factors |
Advanced Mechanistic Studies and Comprehensive Target Deconvolution for this compound
A critical step in the development of any bioactive compound is the elucidation of its mechanism of action (MoA). For this compound, future research must focus on advanced mechanistic studies and comprehensive target deconvolution to identify its direct molecular targets and understand how it exerts its biological effects.
Target deconvolution strategies can be broadly categorized into direct and indirect methods. Direct methods, such as affinity chromatography and chemical proteomics, involve using a modified version of the compound to isolate its binding partners from cell lysates. Indirect methods, including genomic and proteomic profiling, analyze the changes in gene or protein expression in response to compound treatment to infer its targets and pathways. researchgate.net
Table 2: Methodologies for Target Deconvolution
| Methodology | Description | Potential Application for this compound |
| Affinity Chromatography | The compound is immobilized on a solid support to capture its binding proteins from a biological sample. | Identification of direct binding partners in relevant cell lines. |
| Chemical Proteomics | A tagged version of the compound is used to pull down its targets, which are then identified by mass spectrometry. | Mapping the target landscape in different cellular contexts. |
| Expression Profiling (Transcriptomics/Proteomics) | Changes in gene or protein expression following treatment with the compound are analyzed to identify affected pathways. | Understanding the downstream biological effects and inferring potential targets. |
| Computational Target Prediction | In silico methods predict potential targets based on the compound's chemical structure and similarity to known ligands. | Generating initial hypotheses for experimental validation. |
Once potential targets are identified, validation studies are crucial. These can include in vitro binding assays, enzymatic assays, and cellular thermal shift assays (CETSA) to confirm direct engagement of the compound with the target protein. Further validation in cellular and animal models is necessary to establish a clear link between target engagement and the observed phenotype.
Integration of Artificial Intelligence and Machine Learning in Butanamide Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. researchgate.net These computational tools can be leveraged to accelerate the design and optimization of novel butanamide derivatives with improved pharmacological properties.
Predict the activity of virtual compounds: This allows for the in silico screening of large virtual libraries of butanamide analogues to prioritize the most promising candidates for synthesis and testing.
Optimize lead compounds: ML algorithms can suggest modifications to the structure of this compound to enhance its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
De novo design: Generative AI models can design entirely new butanamide-based molecules with desired properties, expanding the chemical space for exploration.
The application of AI in this context requires the generation of high-quality data from experimental studies. A virtuous cycle can be established where experimental data is used to train and refine AI models, which in turn guide the design of the next generation of compounds for experimental validation.
Development of Advanced Delivery Systems for Research Applications to Enhance Experimental Utility
The physicochemical properties of a compound can significantly impact its experimental utility and therapeutic potential. For this compound, the development of advanced delivery systems could be crucial for overcoming challenges such as poor solubility, limited bioavailability, and off-target effects in research settings.
Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, offer a promising approach to enhance the delivery of small molecule compounds. These systems can improve solubility, protect the compound from degradation, and potentially enable targeted delivery to specific tissues or cells.
For in vitro studies, formulation strategies can be employed to ensure consistent and accurate dosing in cell-based assays. For in vivo research, the development of formulations that improve oral bioavailability or allow for controlled release could significantly enhance the reliability and translational relevance of animal studies.
Bridging In Vitro and In Vivo Research Discrepancies through Metabolite Profiling and Pharmacokinetic Modeling
A significant challenge in drug development is the frequent discrepancy between in vitro and in vivo results. To bridge this gap for this compound, a thorough understanding of its metabolic fate and pharmacokinetic profile is essential.
Metabolite profiling studies are necessary to identify the metabolites of this compound formed in vitro (e.g., in liver microsomes or hepatocytes) and in vivo. This information is crucial as metabolites may have different biological activities or toxicities compared to the parent compound.
Pharmacokinetic (PK) modeling can be used to simulate the absorption, distribution, metabolism, and excretion of the compound in the body. Physiologically based pharmacokinetic (PBPK) models, which incorporate physiological and anatomical data, can be particularly useful for predicting human pharmacokinetics from preclinical data.
By integrating in vitro metabolism data with in vivo pharmacokinetic data, researchers can build robust models that provide a clearer understanding of the compound's behavior in a whole organism. This integrated approach can help to explain discrepancies between in vitro and in vivo findings and guide the design of more predictive preclinical studies.
Q & A
Q. What are the optimal synthetic routes for N-(4-amino-2-methylphenyl)butanamide, and how can reaction yields be improved?
The synthesis typically involves amidation reactions between 4-amino-2-methylaniline and butanoyl chloride. Key steps include:
- Activation of the carboxylic acid : Use of coupling agents like EDCI or DCC to form the active ester intermediate.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates.
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates the product . Yield optimization may require temperature control (0–25°C) and stoichiometric adjustments to minimize side reactions (e.g., over-acylation) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- Spectroscopy :
- ¹H/¹³C NMR : Verify the presence of the aromatic amino proton (~6.5–7.0 ppm) and butanamide carbonyl (δ ~168–170 ppm) .
- IR : Confirm amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Chromatography :
- HPLC : Purity >95% with a C18 column and acetonitrile/water mobile phase .
- Mass spectrometry : Exact mass matching [M+H]⁺ (calc. 206.1) ensures molecular identity .
Q. What are the stability considerations for this compound under laboratory storage conditions?
this compound is sensitive to:
- Oxidation : Store under inert gas (N₂/Ar) in amber vials to protect the aromatic amine group .
- Hydrolysis : Avoid aqueous buffers at extreme pH; stability is optimal in dry, cool environments (4°C) . Degradation products (e.g., hydrolyzed butanoic acid) can be monitored via TLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in antiproliferative or enzyme inhibition assays may arise from:
- Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., COX-2 vs. COX-1) .
- Metabolic stability : Use hepatic microsome models to assess if poor bioavailability skews in vitro vs. in vivo results .
- Structural analogs : Compare with derivatives like N-(4-aminophenyl)acetamide to isolate the role of the butanamide chain .
Q. What computational strategies are effective for predicting target interactions of this compound?
- Molecular docking : Use AutoDock Vina to model binding to kinases or GPCRs, focusing on hydrogen bonding with the amide group and π-π stacking of the aromatic ring .
- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) in explicit solvent (e.g., TIP3P water) .
- QSAR models : Correlate substituent effects (e.g., methyl vs. methoxy groups) with activity trends .
Q. How can researchers design in vivo studies to evaluate therapeutic potential while addressing metabolic limitations?
- Prodrug derivatization : Mask the amine group with acetyl or PEGylated moieties to enhance plasma half-life .
- Pharmacokinetic profiling : Conduct LC-MS/MS studies in rodent plasma to quantify Cmax and AUC .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) in repeat-dose studies .
Methodological Guidance
Q. What experimental controls are critical when testing this compound in enzyme inhibition assays?
Include:
- Positive controls : Known inhibitors (e.g., aspirin for COX assays) to validate assay sensitivity .
- Solvent controls : DMSO concentrations ≤0.1% to avoid nonspecific effects .
- Blank reactions : Subtract background activity from enzyme-free mixtures .
Q. How should researchers approach structure-activity relationship (SAR) studies for this compound?
- Core modifications : Synthesize analogs with varied acyl chains (e.g., pentanamide, propanamide) to assess chain length effects .
- Substituent screening : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to modulate electronic effects .
- Bioisosteric replacement : Replace the amide with sulfonamide or urea groups to evaluate binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
